molecular formula C10H5FN2 B1447520 8-Fluoroisoquinoline-5-carbonitrile CAS No. 1368344-45-9

8-Fluoroisoquinoline-5-carbonitrile

Cat. No.: B1447520
CAS No.: 1368344-45-9
M. Wt: 172.16 g/mol
InChI Key: LZWQYAAANDPQJE-UHFFFAOYSA-N
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Description

8-Fluoroisoquinoline-5-carbonitrile is a heterocyclic organic compound with the molecular formula C10H5FN2. It is a fluorinated derivative of isoquinoline, characterized by the presence of a fluorine atom at the 8th position and a cyano group at the 5th position on the isoquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoroisoquinoline-5-carbonitrile can be achieved through several methods:

    Direct Fluorination: One approach involves the direct introduction of a fluorine atom onto the isoquinoline ring.

    Cyclization Reactions: Another method involves the construction of the isoquinoline ring via cyclization of a precursor bearing a pre-fluorinated benzene ring.

Industrial Production Methods

Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

8-Fluoroisoquinoline-5-carbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom on the isoquinoline ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

Major Products Formed

The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of 8-Fluoroisoquinoline-5-carbonitrile involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is known to interact with enzymes and receptors involved in neurological pathways, leading to modulation of their activity. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

    8-Fluoroisoquinoline: Lacks the cyano group at the 5th position.

    5-Fluoroisoquinoline: Fluorine atom is at the 5th position instead of the 8th position.

    6-Fluoroisoquinoline: Fluorine atom is at the 6th position.

Uniqueness

8-Fluoroisoquinoline-5-carbonitrile is unique due to the specific positioning of both the fluorine atom and the cyano group, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable in various research applications .

Properties

IUPAC Name

8-fluoroisoquinoline-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5FN2/c11-10-2-1-7(5-12)8-3-4-13-6-9(8)10/h1-4,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWQYAAANDPQJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=NC=CC2=C1C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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